(RS)-Carbocisteine: A Technical Guide to Synthesis and Characterization
(RS)-Carbocisteine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (RS)-Carbocisteine, a widely used mucolytic agent. This document details the prevalent synthetic routes, analytical methodologies for characterization, and presents quantitative data in a structured format for ease of comparison. Experimental protocols for key techniques are also provided to facilitate practical application in a research and development setting.
Synthesis of (RS)-Carbocisteine
The most common and industrially applied method for the synthesis of (RS)-Carbocisteine is the S-alkylation of L-cysteine with chloroacetic acid.[][2] This reaction is typically carried out in an aqueous alkaline medium.
A general representation of the synthesis is as follows:
Starting Materials: L-cysteine and Chloroacetic Acid Reaction: Nucleophilic substitution Product: (RS)-Carbocisteine
An alternative pathway involves the reduction of cystine to cysteine, which is then subsequently reacted with chloroacetic acid.[3] The purification of the final product is crucial and is generally achieved through crystallization by adjusting the pH of the solution to the isoelectric point of carbocisteine, which minimizes its solubility and facilitates its precipitation.[][4]
Synthesis Pathway
The synthesis of (RS)-Carbocisteine from L-cysteine and chloroacetic acid can be visualized as a two-step process involving deprotonation of the thiol group of cysteine followed by nucleophilic attack on the electrophilic carbon of chloroacetic acid.
Caption: Synthesis of (RS)-Carbocisteine from L-cysteine.
Experimental Protocol: Synthesis of (RS)-Carbocisteine
This protocol is a generalized procedure based on common laboratory practices for the synthesis of (RS)-Carbocisteine.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve L-cysteine hydrochloride monohydrate in distilled water in a reaction vessel equipped with a stirrer and a pH meter.
-
Cool the solution in an ice bath.
-
Separately, prepare a solution of chloroacetic acid and neutralize it with a sodium hydroxide solution.
-
Slowly add the neutralized chloroacetic acid solution to the L-cysteine solution while maintaining the temperature below 10°C.
-
During the addition, maintain the pH of the reaction mixture between 8.0 and 9.0 by the controlled addition of a sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by a suitable technique like TLC or HPLC).
-
Adjust the pH of the solution to the isoelectric point of carbocisteine (approximately 2.8-3.2) using hydrochloric acid to precipitate the product.
-
Cool the mixture to enhance crystallization.
-
Filter the precipitated (RS)-Carbocisteine, wash with cold distilled water, and dry under vacuum.
Characterization of (RS)-Carbocisteine
A thorough characterization of (RS)-Carbocisteine is essential to ensure its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Characterization Workflow
The characterization process typically involves a series of analytical tests to confirm the structure and assess the purity of the synthesized compound.
Caption: Workflow for the characterization of (RS)-Carbocisteine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the analysis of (RS)-Carbocisteine, providing information on its purity and the presence of any related substances or impurities.[5][6][7]
Table 1: HPLC Method Parameters for (RS)-Carbocisteine Analysis
| Parameter | Method 1 | Method 2 |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[5] | APS-2 Hypersil (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile (95:5 v/v)[5] | Buffer: Methanol (65:35 v/v) (Buffer: 0.02 M KH2PO4 + 0.01 M 1-Hexane sulfonic acid sodium salt) |
| Flow Rate | 1.0 mL/min[5] | Not Specified |
| Detection | UV at 215 nm[5] | UV at 210 nm |
| Injection Volume | 20 µL[5] | Not Specified |
| Diluent | Water: Acetonitrile (95:5 v/v)[5] | Buffer (0.02 M KH2PO4 + 0.01 M 1-Hexane sulfonic acid sodium salt) |
Experimental Protocol: HPLC Analysis of (RS)-Carbocisteine
This protocol details a standard procedure for the purity determination of (RS)-Carbocisteine by HPLC.
Equipment and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
(RS)-Carbocisteine reference standard and sample
-
HPLC grade solvents and reagents as per the chosen method in Table 1
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the chosen HPLC method. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of (RS)-Carbocisteine reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).[5]
-
Sample Solution Preparation: Accurately weigh a suitable amount of the synthesized (RS)-Carbocisteine sample and dissolve it in the diluent to obtain a concentration similar to the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the chosen method (Table 1).
-
Analysis: Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Data Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. Identify and quantify any impurities present.
Spectroscopic Characterization
Spectroscopic methods are vital for confirming the chemical structure of the synthesized (RS)-Carbocisteine.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the (RS)-Carbocisteine molecule, such as the carboxylic acid (O-H and C=O stretching), amine (N-H stretching and bending), and thioether (C-S stretching) groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity. This technique is invaluable for unambiguous structure confirmation.[7]
Table 2: Expected Spectroscopic Data for (RS)-Carbocisteine
| Technique | Expected Peaks/Signals |
| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~3100-3000 (N-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1600 (N-H bend) |
| ¹H NMR (D₂O, δ ppm) | Signals corresponding to the protons of the methylene (B1212753) groups adjacent to the sulfur and carboxylic acid, and the methine proton attached to the amine group. |
| ¹³C NMR (D₂O, δ ppm) | Signals corresponding to the two carboxylic acid carbons, the two methylene carbons, and the methine carbon. |
Impurity Profiling
The identification and quantification of impurities are critical aspects of drug development and quality control. Potential impurities in (RS)-Carbocisteine can originate from starting materials, by-products of the synthesis, or degradation products.[][8]
Common Impurities:
-
L-Cysteine and Cystine: Unreacted starting material and its oxidized form.[7]
-
Chloroacetic Acid: Unreacted starting material.[]
-
N,S-dicarboxymethylcysteine: A potential by-product from the reaction of carbocisteine with another molecule of chloroacetic acid.[7]
-
(RS)-Carbocisteine lactam: An impurity that can form under certain conditions.[7]
Techniques like HPLC with a universal detector like a Charged Aerosol Detector (CAD) or mass spectrometry (LC-MS) are powerful tools for comprehensive impurity profiling.[6][7][9]
Table 3: Analytical Techniques for Impurity Detection in (RS)-Carbocisteine
| Impurity | Recommended Analytical Technique |
| Cysteine, Cystine | HPLC-CAD, TLC with ninhydrin[6][7] |
| Chloroacetic Acid | qNMR[7] |
| N,S-dicarboxymethylcysteine | HPLC-CAD[7] |
| (RS)-Carbocisteine lactam | HPLC-CAD[7] |
This technical guide provides a foundational understanding of the synthesis and characterization of (RS)-Carbocisteine. For regulatory submissions and GMP manufacturing, it is imperative to follow the specific guidelines and monographs provided by relevant pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[10][11]
References
- 2. Carbocisteine - Wikipedia [en.wikipedia.org]
- 3. KR820001159B1 - Synthesis of Carbocysteine - Google Patents [patents.google.com]
- 4. CN106565565A - Preparation method of carbocisteine - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 11. Carbocisteine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
